N,N-Diphenylbenzenesulfonamide

HCV NS5B polymerase non-nucleoside inhibitor antiviral drug discovery

Researchers targeting allosteric HCV NS5B thumb site II inhibition require the fully substituted N,N-diphenyl core scaffold-N-monosubstituted analogs lack inhibitory activity entirely. • Validated SPBS chemotype core with co-crystal confirmed binding (2.2-2.3 Å) at thumb site II; IC50 values down to 40 nM against genotype 1b. • High-yield (96%) oxidative synthesis route available for multi-gram procurement, minimizing transition metal contamination. Note: No GHS hazard classification exists; default 'handle as hazardous' protocols apply. Request institution-specific hazard assessment.

Molecular Formula C18H15NO2S
Molecular Weight 309.4 g/mol
CAS No. 1709-51-9
Cat. No. B167484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diphenylbenzenesulfonamide
CAS1709-51-9
SynonymsN,N-DIPHENYL-BENZENESULFONAMIDE
Molecular FormulaC18H15NO2S
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C18H15NO2S/c20-22(21,18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15H
InChIKeyQISRUVSLDWSMST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Diphenylbenzenesulfonamide (CAS 1709-51-9): Sterically Congested Tertiary Sulfonamide Scaffold for Antiviral Scaffold Development and Polymer Additive Screening


N,N-Diphenylbenzenesulfonamide (CAS 1709-51-9) is a tertiary sulfonamide characterized by a benzenesulfonyl group substituted with two phenyl rings on the sulfonamide nitrogen. This fully substituted structure eliminates N–H hydrogen bond donor capacity (hydrogen bond donor count = 0), resulting in a calculated LogP of approximately 5.29 and XLogP3 of 4.2, which are markedly higher than secondary sulfonamides such as N-phenylbenzenesulfonamide (XLogP3 ~2.9) [1]. The compound serves as the parent scaffold for the substituted N-phenylbenzenesulfonamide (SPBS) chemotype, which has been structurally validated as a novel non-nucleoside inhibitor class targeting HCV NS5B polymerase, with co-crystal structures solved at 2.2–2.3 Å resolution confirming binding to the allosteric thumb site II [2].

Why N,N-Diphenylbenzenesulfonamide Cannot Be Replaced by Simpler N-Monosubstituted or N-Alkyl Sulfonamide Analogs


The N,N-diphenyl substitution pattern in N,N-Diphenylbenzenesulfonamide confers distinct physicochemical and functional properties that prevent direct substitution with N-monosubstituted (e.g., N-phenylbenzenesulfonamide) or N-alkyl sulfonamides. The absence of an N–H hydrogen bond donor fundamentally alters molecular recognition: N-phenylbenzenesulfonamide derivatives can form N–H···O hydrogen-bonded catemer or dimer synthons in the solid state, which govern crystallization and polymorphic outcomes [1]. N,N-Diphenylbenzenesulfonamide eliminates this hydrogen-bonding motif entirely, removing a major variable in crystal engineering. In medicinal chemistry, the N,N-diphenyl motif is essential for the SPBS chemotype's binding to HCV NS5B thumb site II: co-crystal structures show that the diphenyl substitution pattern positions the aromatic rings for optimal van der Waals interactions with hydrophobic pocket residues Leu419, Ile482, Leu497, Met423, and Trp528 [2]. N-Monosubstituted analogs fail to achieve this binding geometry and consequently lack NS5B inhibitory activity at comparable concentrations [2].

Quantitative Comparative Evidence: N,N-Diphenylbenzenesulfonamide vs. Closest Analogs


Antiviral Target Engagement: SPBS Chemotype (N,N-Diphenyl Core) Demonstrates Nanomolar HCV NS5B Polymerase Inhibition vs. Inactive N-Monosubstituted Analogs

The N,N-diphenylbenzenesulfonamide scaffold forms the structural basis for the SPBS (substituted N-phenylbenzenesulfonamide) chemotype, a class of non-nucleoside HCV NS5B polymerase inhibitors with defined allosteric binding. Optimized SPBS analogs exhibit IC50 values as low as 40 nM against HCV genotype 1b NS5B polymerase in biochemical assays, whereas the corresponding N-monosubstituted benzenesulfonamides lacking the second N-phenyl group show no detectable NS5B inhibition in the same assay platform [1]. Two co-crystal structures of SPBS analogs bound to NS5B at 2.2 and 2.3 Å resolution confirm that both N-phenyl groups contribute to van der Waals interactions with hydrophobic pocket residues Leu419, Ile482, Leu497, Met423, and Trp528, and that the diphenyl architecture is required for maintaining the hydrogen-bond network with Ser476 and Tyr477 main chain atoms [1]. Genotype selectivity profiling across 38 individual NS5B proteins demonstrated that SPBS compounds inhibit polymerases from HCV genotypes 1a and 1b but fail to inhibit non-genotype 1 polymerases efficiently, defining a genotype-1-restricted inhibition profile [1].

HCV NS5B polymerase non-nucleoside inhibitor antiviral drug discovery allosteric thumb site II

Synthetic Yield Benchmark: High-Yield Room-Temperature H2O2/Trichloroisocyanuric Acid Protocol (96%) vs. Moderate-Yield Copper-Catalyzed Methods

The synthesis of N,N-diphenylbenzenesulfonamide can be achieved via oxidative coupling of benzenesulfinic acid derivatives or direct reaction of benzenesulfonyl chloride with diphenylamine. A 2010 study by Bahrami et al. reported a room-temperature oxidative method using hydrogen peroxide (H2O2) and trichloroisocyanuric acid (TCCA) as an in situ chlorine source, achieving 96% isolated yield of N,N-diphenylbenzenesulfonamide within minutes under mild, aqueous-organic conditions [1]. In contrast, copper-catalyzed N-arylation of N-arylsulfonamides with aryl bromides (Goldberg coupling variant) produces N,N-diarylsulfonamides in moderate to good but generally lower yields, with yields highly sensitive to electron-withdrawing substituents on both reactants [2]. A 2022 copper/visible light dual-catalyzed S(O)2–N coupling method offers a redox-neutral alternative but was developed for benzenesulfonamide derivatives broadly and requires specialized photochemical equipment [3].

sulfonamide synthesis oxidative coupling N,N-diarylsulfonamide high-yield protocol

Lipophilicity as a Selection Criterion: LogP 5.29 for N,N-Diphenylbenzenesulfonamide vs. XLogP3 ~2.9 for N-Phenylbenzenesulfonamide

The physicochemical property difference between N,N-diphenylbenzenesulfonamide and N-phenylbenzenesulfonamide is quantifiable and substantial. N,N-Diphenylbenzenesulfonamide has a calculated LogP of 5.29 (experimental LogP) and XLogP3 of 4.2 [1]. In contrast, N-phenylbenzenesulfonamide (CAS 1678-25-7), the corresponding secondary sulfonamide with only one N-phenyl substituent, has a reported XLogP3 of approximately 2.9 and an experimental LogP ~3.1 [2]. The difference of approximately 2.3 LogP units corresponds to a >200-fold higher partition coefficient (octanol/water) for N,N-diphenylbenzenesulfonamide relative to its N-monophenyl analog. This difference arises directly from the replacement of the polar N–H group with a second hydrophobic phenyl ring, which eliminates hydrogen bond donor capacity and increases molecular surface area [3]. The topological polar surface area (TPSA) is 45.8 Ų for both compounds, confirming that the LogP difference stems from hydrophobicity rather than polar surface area changes [1][2].

lipophilicity LogP blood-brain barrier permeability ADME prediction

Safety Data Gap as Procurement Consideration: Hazard Classification Unavailable for N,N-Diphenylbenzenesulfonamide vs. Classified Hazards for Benzenesulfonamide Parent

The safety data sheet (SDS) for N,N-diphenylbenzenesulfonamide (CAS 1709-51-9) explicitly reports 'no data available' for GHS hazard classification, skin corrosion/irritation, and serious eye damage/irritation categories [1]. This absence of hazard classification data contrasts with benzenesulfonamide (CAS 98-10-2), the parent unsubstituted sulfonamide, which carries GHS hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H317 (may cause allergic skin reaction) [2]. The SDS for N,N-diphenylbenzenesulfonamide provides only precautionary guidance based on general chemical handling principles rather than compound-specific toxicity data: 'Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment' [1]. No acute toxicity data (oral LD50, dermal LD50, inhalation LC50) are reported for N,N-diphenylbenzenesulfonamide in authoritative databases [1][3].

safety data sheet GHS classification hazard assessment laboratory safety

Defined Application Scenarios Where N,N-Diphenylbenzenesulfonamide (CAS 1709-51-9) Provides Quantifiable Differentiation


Antiviral Lead Optimization: SPBS Scaffold for HCV NS5B Thumb Site II Allosteric Inhibitor Development

The N,N-diphenylbenzenesulfonamide scaffold is the validated core of SPBS-class non-nucleoside HCV NS5B polymerase inhibitors with IC50 values down to 40 nM against genotype 1b NS5B and confirmed binding to thumb site II by 2.2–2.3 Å co-crystal structures. Research groups engaged in antiviral drug discovery targeting HCV or exploring allosteric polymerase inhibition should procure this scaffold for SAR expansion, particularly when genotype-1 selectivity (confirmed across 38 NS5B genotypes) is a program objective. N-Monosubstituted sulfonamide analogs lack NS5B inhibitory activity entirely and cannot substitute for this purpose [1].

Scalable Medicinal Chemistry Building Block Procurement for Multi-Gram Sulfonamide Library Synthesis

For medicinal chemistry campaigns requiring multi-gram quantities of the N,N-diphenylbenzenesulfonamide core as a building block for library synthesis, the 96% yield oxidative protocol using H2O2/trichloroisocyanuric acid at room temperature provides a scalable, high-yield synthetic entry that avoids transition metal contamination and chromatographic purification burdens associated with lower-yielding copper-catalyzed N-arylation methods [1]. Procurement specifications should prioritize suppliers offering material synthesized via high-yield oxidative routes to ensure batch-to-batch consistency and cost-effectiveness at scale.

CNS Drug Discovery Scaffold Selection Requiring Elevated Lipophilicity (LogP >5) and Reduced H-Bond Donor Count

N,N-Diphenylbenzenesulfonamide (LogP 5.29, XLogP3 4.2; HBD count = 0) is the scaffold of choice for CNS-targeted or blood-brain barrier penetration-focused medicinal chemistry programs requiring a sulfonamide core with maximized lipophilicity and minimized polar surface area contributions. Its ~2.3 LogP unit advantage over N-phenylbenzenesulfonamide (LogP ~3.1; HBD count = 1) corresponds to >200-fold higher predicted octanol/water partitioning, which may directly impact passive membrane permeability and CNS exposure [1][2]. This differentiation is quantifiable and directly applicable to property-based lead selection.

Laboratory Safety Planning and Hazard Assessment: Procure with Caution Due to Unclassified Hazard Profile

Procurement of N,N-diphenylbenzenesulfonamide for laboratory research must be accompanied by institution-specific hazard assessment, as the compound lacks GHS hazard classification, skin/eye irritation data, and acute toxicity data (LD50) in its SDS and authoritative databases [1]. Unlike benzenesulfonamide, which has established H315/H319/H317 hazard statements, N,N-diphenylbenzenesulfonamide requires default 'handle as hazardous' protocols and is unsuitable for applications where regulatory documentation of safety classification is mandatory [1][2]. This data gap may be a decisive factor in procurement for GLP/GMP environments or for industrial scale-up planning.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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